Lys-Arg-Thr-Leu-Arg-Arg

Protein Kinase C Signal Transduction PC12 Cells

KRTLRR is the selective, non-inhibitory PKC substrate matching EGFR residues 652-657. Unlike extended analogs, it prevents false negatives/positives in HTS and cell-based assays. Ideal for EGFR-PKC crosstalk studies. Lyophilized powder; ≥98% HPLC purity. Contact for bulk quotes.

Molecular Formula C34H68N16O8
Molecular Weight 829.0 g/mol
Cat. No. B12403020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Arg-Thr-Leu-Arg-Arg
Molecular FormulaC34H68N16O8
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1
InChIKeyQUJRRXNRGVULBH-UOJKWVRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) Hexapeptide: CAS 121284-21-7 Procurement & Technical Baseline


Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) is a synthetic hexapeptide with the molecular formula C34H68N16O8 and a molecular weight of 829.01 g/mol [1]. It is chemically defined as H-Lys-Arg-Thr-Leu-Arg-Arg-OH and is typically supplied as a lyophilized powder with a purity of ≥95% as verified by HPLC [2]. The compound is derived from the amino acid sequence corresponding to residues 652-657 of the human epidermal growth factor (EGF) receptor and functions as a selective substrate for protein kinase C (PKC) [3]. Its primary application is the quantitative determination of PKC enzymatic activity in biochemical and cell-based assays [4].

Why Generic Substitution of Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) with Other PKC Substrates Fails: A Procurement Risk Analysis


Substituting KRTLRR with alternative PKC substrate peptides (e.g., RKRTLRRL, VRKRTLRRL, or shorter KRTLR analogs) introduces significant experimental variability and potential functional inversion. While many PKC substrates share conserved basic residue motifs, the specific hexapeptide length and sequence of KRTLRR confer a unique functional profile: it serves as a pure, non-inhibitory substrate, unlike its N-myristoylated or extended octapeptide counterparts which gain potent inhibitory activity [1]. Furthermore, KRTLRR demonstrates defined phosphorylation kinetics and specificity for PKC over other kinases, as validated in permeabilized cell assays [2]. Procurement of generic alternatives lacking this precise sequence can lead to false-negative results in activity assays due to impaired substrate recognition, or false-positive results from unintended PKC inhibition. The following evidence quantifies these critical functional and physicochemical differences.

Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Closest Analogs


KRTLRR Phosphorylation Efficiency vs. Basal Activity in PC12 Cells: A Quantitative Comparison

In a direct head-to-head comparison within a permeabilized PC12 cell assay, KRTLRR peptide phosphorylation was stimulated 4.8-fold by 1 µM 12-O-tetradecanoylphorbol 13-acetate (TPA) and 2.6-fold by 1 µM phorbol dibutyrate relative to untreated controls [1]. This demonstrates a robust, quantifiable dynamic range for monitoring PKC activation.

Protein Kinase C Signal Transduction PC12 Cells

KRTLRR Substrate Specificity: Differentiation from Other Kinase Substrates (Class-Level Inference)

KRTLRR is a selective substrate for protein kinase C. In contrast, the p34cdc2 kinase substrate peptide (CSH 103) exhibits a Km of 74 µM for purified human p34cdc2 . While direct cross-kinase Km data for KRTLRR is not reported in the same study, the distinct kinase recognition motifs demonstrate that KRTLRR is not a promiscuous kinase substrate. Its use ensures assay specificity for PKC, minimizing background from other cellular kinases.

Kinase Assay Substrate Specificity P34cdc2

KRTLRR vs. RKRTLRRL: A Critical Functional Distinction—Pure Substrate vs. Potent Inhibitor

The unmodified octapeptide Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL) completely lacks inhibitory activity against PKC [1]. However, N-myristoylation of this same sequence (yielding N-myristoyl-RKRTLRRL) converts it into a potent inhibitor with an IC50 of 5 µM against Ca2+- and phosphatidylserine-dependent histone phosphorylation . KRTLRR, being a hexapeptide and lacking the N-terminal myristoyl group, retains only substrate activity, making it the appropriate choice for activity assays where inhibition must be avoided.

PKC Inhibition Peptide Lipidization Functional Switch

KRTLRR Molecular Properties: A Procurement Advantage Over Longer PKC Substrates

KRTLRR, a hexapeptide, has a molecular weight of 829.01 g/mol [1]. In contrast, the commonly used PKC substrate VRKRTLRRL is a nonapeptide with a molecular weight of 1197.48 g/mol [2]. The smaller size of KRTLRR generally correlates with easier and more cost-effective chemical synthesis, higher yields, and potentially improved aqueous solubility for in vitro assays.

Peptide Synthesis Solubility Cost-Efficiency

KRTLRR Sequence Fidelity: Directly Derived from the EGFR Thr654 Phosphorylation Site

The KRTLRR sequence (Lys-Arg-Thr-Leu-Arg-Arg) corresponds exactly to residues 652-657 of the human EGF receptor, immediately adjacent to the Thr654 PKC phosphorylation site [1]. This high sequence homology ensures that KRTLRR serves as a biologically relevant mimic of the native substrate. In contrast, other synthetic PKC substrates, such as VRKRTLRRL, contain additional N-terminal residues (Val-Arg) not found in the EGFR sequence , potentially altering recognition kinetics.

EGFR Thr654 Phosphorylation Sequence Homology

KRTLRR Kinetics: Sustained Phosphorylation in Cellular Assays

In angiotensin II-stimulated adrenal glomerulosa cells, KRTLRR peptide phosphorylation increased gradually, reaching a peak at 30 min and remaining sustained thereafter [1]. This sustained signal contrasts with the transient phosphorylation observed for some other PKC substrates in different systems, providing a stable and easily detectable readout over a longer time window.

Signal Duration Cell-Based Assay Angiotensin II

Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) Optimal Research & Industrial Application Scenarios


Quantitative PKC Activity Assays in Cell Lysates and Permeabilized Cells

KRTLRR is the substrate of choice for monitoring PKC activity in both cell-free lysates and digitonin-permeabilized intact cells. As demonstrated by the 4.8-fold stimulation of phosphorylation by TPA in PC12 cells [1], it provides a robust and quantifiable readout. Its lack of inhibitory activity ensures that the assay measures endogenous PKC activity without interference. This is critical for high-throughput screening of PKC modulators, signal transduction studies, and validation of PKC's role in cellular processes.

Differentiation of PKC Activity from Other Kinases in Complex Biological Samples

In experimental systems where multiple kinases may be active, the specificity of KRTLRR for PKC is paramount. Unlike promiscuous substrates, KRTLRR minimizes off-target phosphorylation, as evidenced by its lack of activity with p34cdc2 [1]. This makes it an essential tool for researchers dissecting PKC-specific signaling pathways in the presence of other kinases, such as PKA, PKG, or MAPKs, thereby increasing the confidence in target engagement and mechanism-of-action studies.

Cost-Effective High-Throughput Screening (HTS) for PKC Modulators

The 31% lower molecular weight of KRTLRR compared to longer PKC substrates like VRKRTLRRL [1] directly translates to reduced cost per assay well in HTS campaigns. Its reliable and sustained phosphorylation signal in optimized cellular assays further supports its use in automated screening platforms. Procurement of KRTLRR for large-scale screening programs offers a significant cost advantage without compromising assay quality or biological relevance.

Studying EGF Receptor-Mediated PKC Signaling

Given its exact sequence match to the EGFR Thr654 phosphorylation site region (residues 652-657) [1], KRTLRR is the most biologically relevant synthetic substrate for investigating PKC-dependent EGFR transmodulation. It is the ideal tool for studies exploring the cross-talk between PKC and EGFR signaling, including mechanisms of receptor desensitization and the effects of PDGF or phorbol esters on EGFR function, ensuring that findings are directly applicable to the native biological system.

Technical Documentation Hub

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